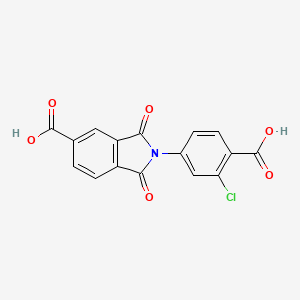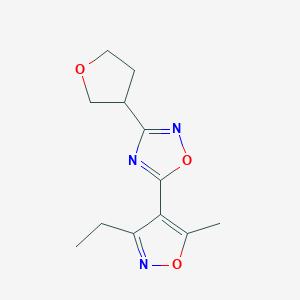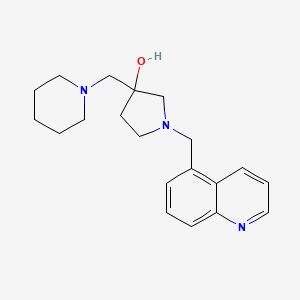![molecular formula C21H23N3O B5612865 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B5612865.png)
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a pentan-3-yl group and an ethanone moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form quinazolin-4-one, which is then further functionalized. The introduction of the pentan-3-yl group can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions. The final step involves the coupling of the quinazoline derivative with 3-aminoacetophenone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone moiety can yield carboxylic acids, while reduction of the quinazoline core can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. This compound could be explored for its potential therapeutic effects in these areas.
Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.
Uniqueness
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its pentan-3-yl group and ethanone moiety provide additional sites for chemical modification, allowing for the development of new derivatives with potentially improved therapeutic properties.
Properties
IUPAC Name |
1-[3-[(2-pentan-3-ylquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-15(5-2)20-23-19-12-7-6-11-18(19)21(24-20)22-17-10-8-9-16(13-17)14(3)25/h6-13,15H,4-5H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFUQQKJNSKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B5612792.png)


![2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5612840.png)
![1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5612855.png)
![8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5612859.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5612871.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide](/img/structure/B5612878.png)
![[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B5612881.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5612886.png)
![N-[2,2,2-trichloro-1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5612894.png)

![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)
